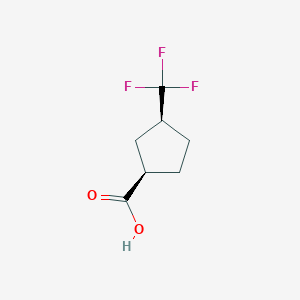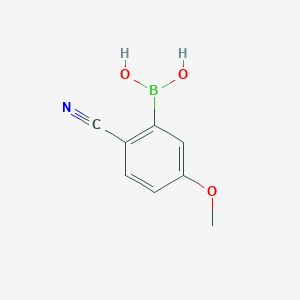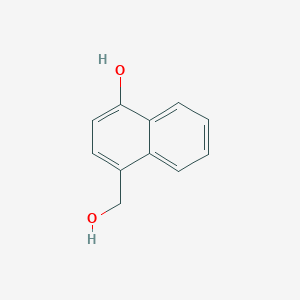
1-Naphthol-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthol-4-methanol is an organic compound that belongs to the class of naphthols. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring and a methanol group (-CH2OH) attached to the fourth carbon. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthol-4-methanol can be synthesized through several methods. One common approach involves the alkylation of 1-naphthol with methanol. This reaction can be catalyzed by various molecular sieves such as modified silicoaluminophosphate (SAPO) and MCM-41. The reaction typically occurs at elevated temperatures around 300°C and results in the formation of this compound along with other methylated products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 1-naphthol to this compound while minimizing the formation of by-products. Catalysts such as zeolites and metal oxides are commonly used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthol-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts are used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-1-naphthol-4-methanol.
Substitution: Formation of substituted naphthols and azo compounds.
Scientific Research Applications
1-Naphthol-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a fluorescent probe due to its photostable properties.
Mechanism of Action
The mechanism of action of 1-Naphthol-4-methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. In biological systems, this compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also modulate enzyme activity by binding to active sites and altering enzyme conformation .
Comparison with Similar Compounds
1-Naphthol: Differentiated by the absence of the methanol group at the fourth position.
2-Naphthol: Similar structure but with the hydroxyl group at the second position.
4-Methyl-1-naphthol: Similar structure but with a methyl group instead of a methanol group at the fourth position.
Uniqueness: 1-Naphthol-4-methanol is unique due to the presence of both hydroxyl and methanol groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,12-13H,7H2 |
InChI Key |
BIDVSJJBQAJPDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


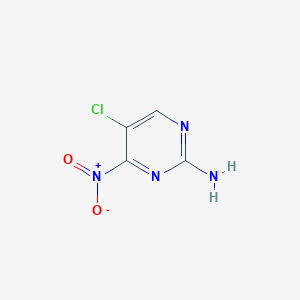
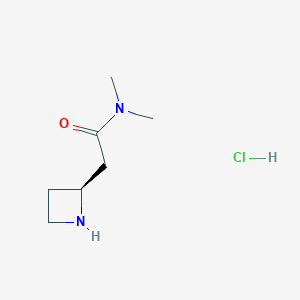
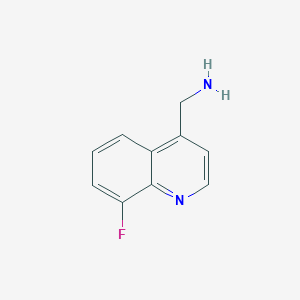

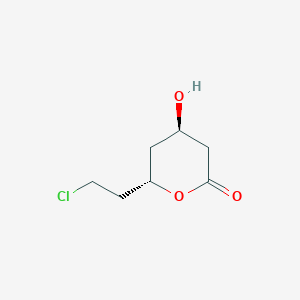
![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
